![molecular formula C22H34N2O6 B3970351 1-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970351.png)
1-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]azepane oxalate
Overview
Description
1-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]azepane oxalate, also known as DAPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPE is a derivative of the compound 4-benzylpiperidine and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]azepane oxalate is not fully understood, but it is believed to act as a dopamine receptor agonist. This means that it binds to dopamine receptors in the brain and activates them, leading to increased dopamine activity. Dopamine is a neurotransmitter that is involved in the regulation of movement, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and antipsychotic effects. It has also been found to increase dopamine activity in the brain, leading to increased motivation and reward.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]azepane oxalate in lab experiments is its high potency and selectivity for dopamine receptors. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully considered when designing experiments.
Future Directions
There are several future directions for research on 1-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]azepane oxalate. One area of interest is its potential use in the treatment of Parkinson's disease, as it has been found to exhibit neuroprotective effects in animal models of the disease. Another area of interest is its potential use in the detection of drugs of abuse, as it has been found to be effective in detecting the presence of amphetamines in urine samples. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Scientific Research Applications
1-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]azepane oxalate has been found to have potential applications in a range of scientific research areas, including neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease. In pharmacology, this compound has been found to exhibit analgesic and anti-inflammatory effects. In toxicology, this compound has been studied for its potential use in the detection of drugs of abuse.
properties
IUPAC Name |
1-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]azepane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2.C2H2O4/c1-23-19-7-8-20(24-2)17(15-19)16-21-13-9-18(10-14-21)22-11-5-3-4-6-12-22;3-1(4)2(5)6/h7-8,15,18H,3-6,9-14,16H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJSDOFNZMQSKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCC(CC2)N3CCCCCC3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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